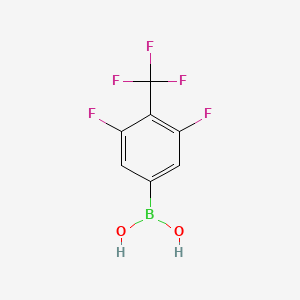
3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid
Descripción general
Descripción
3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid, also known as DFTPBA, is a boronic acid derivative that is used in various applications in organic chemistry. It is a versatile reagent that can be used in a variety of different syntheses, such as Suzuki-Miyaura Cross-Coupling, Stille Cross-Coupling, and Sonogashira Cross-Coupling. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DFTPBA has been used in a variety of scientific research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a palladium catalyst to couple boronic acids with organic halides .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
-
Synthesis of Biologically Active Molecules
- Field : Medicinal Chemistry
- Application : This compound is involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation, Nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, and PA-824 analogs for use as antituberculosis drugs .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The results include the production of potential therapeutic agents for various diseases .
-
Synthesis of Fluorinated Biaryl Derivatives
- Field : Organic Chemistry
- Application : This compound can be used as a reactant to prepare fluorinated biaryl derivatives .
- Method : The synthesis involves a Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Results : The outcome of this reaction is the formation of fluorinated biaryl derivatives .
-
Synthesis of Flurodiarylmethanols
-
Synthesis of Lactate Dehydrogenase Inhibitors
- Field : Medicinal Chemistry
- Application : This compound is involved in the synthesis of lactate dehydrogenase inhibitors for use against cancer cell proliferation .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The results include the production of potential therapeutic agents for various diseases .
-
Synthesis of Nitro-phenoxybenzoic Acid Derivatives
- Field : Medicinal Chemistry
- Application : This compound is involved in the synthesis of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The results include the production of potential therapeutic agents for various diseases .
Propiedades
IUPAC Name |
[3,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAVQWKXFRDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



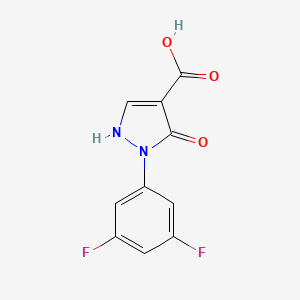
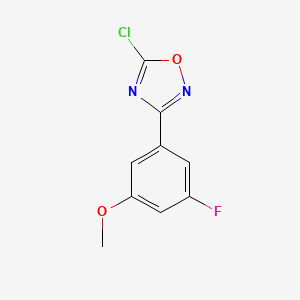
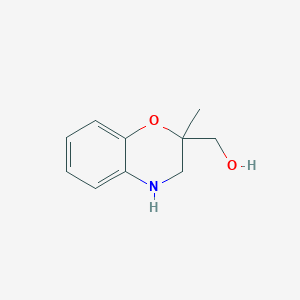
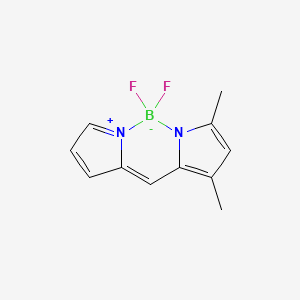
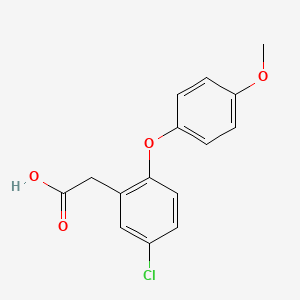
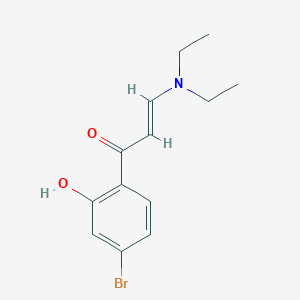
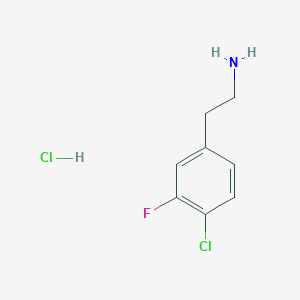
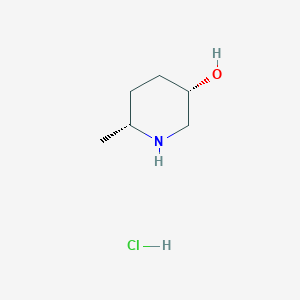
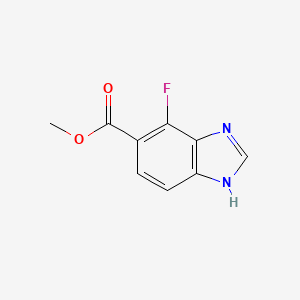
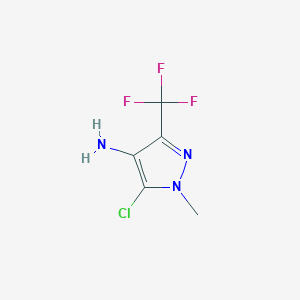
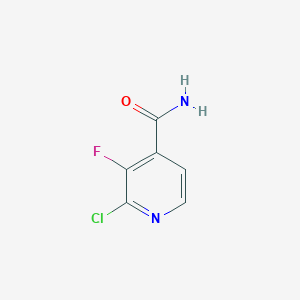
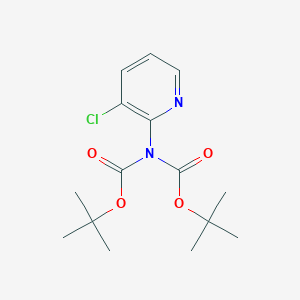
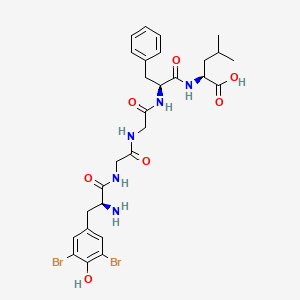
![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)